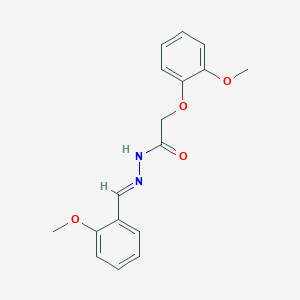
N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide
説明
N-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide, also known as FNAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of hydrazones and is synthesized through a simple reaction between 4-fluorobenzaldehyde and 2-(1-naphthyl)acetohydrazide. FNAH has shown promising results in various research studies, making it an interesting topic to explore.
作用機序
The mechanism of action of N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to activate the AMPK pathway, which is involved in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in animal models. Moreover, N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis and its low cost. N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to possess various biological activities, making it a promising compound for further research. However, N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Moreover, further studies are needed to fully understand the mechanism of action of N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide and its potential side effects.
将来の方向性
There are several future directions for research on N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide. One potential direction is to investigate its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate the structure-activity relationship of N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide and to develop more potent derivatives. Moreover, further studies are needed to fully understand the mechanism of action of N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide and its potential side effects, which will be crucial for its future development as a therapeutic agent.
Conclusion
In conclusion, N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide is a promising chemical compound that has shown various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide is synthesized through a simple reaction and has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide and its potential side effects. The future directions for research on N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide are vast, and it holds great potential for the development of novel therapeutic agents.
科学的研究の応用
N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has been tested against different cancer cell lines, and it has been found to inhibit cell growth and induce apoptosis. Moreover, N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has also been investigated for its potential use in treating diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
特性
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-17-10-8-14(9-11-17)13-21-22-19(23)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,13H,12H2,(H,22,23)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUQHZQWYHABI-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3863709.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B3863716.png)

![2-[({4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(isopropyl)amino]-4-oxobutyl}amino)carbonyl]benzoic acid](/img/structure/B3863747.png)
![[1-(benzylideneamino)-1H-benzimidazol-2-yl]methanol](/img/structure/B3863748.png)

![N-allyl-3-[2-(2-fluorobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3863757.png)
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3863771.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3863792.png)
![1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine](/img/structure/B3863795.png)

![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3863811.png)
